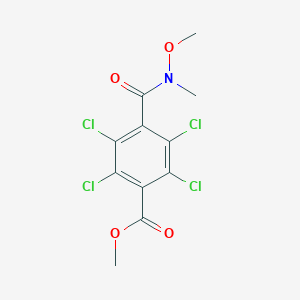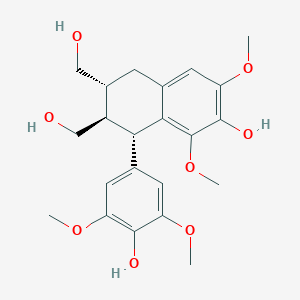
OCS-21,693
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OCS-21,693 is a chemical compound known for its use as a herbicide. It is effective in controlling a variety of annual weeds in crops such as alfalfa, soybeans, and small grains . The compound is characterized by its molecular formula C11H9Cl4NO4 and a molecular weight of 361.005 .
Preparation Methods
The synthesis of OCS-21,693 involves several steps. One common method includes the reaction of 2,3,5,6-tetrachloroterephthalic acid with methanol and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
OCS-21,693 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis in the presence of an acid or base can lead to the formation of 2,3,5,6-tetrachloro-4-carboxy-N-methoxy-N-methylbenzamide . Oxidation reactions may yield different chlorinated aromatic compounds depending on the conditions and reagents used .
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is used as a model compound to study the effects of chlorination on aromatic systems. In biology, its metabolic fate has been studied in various organisms, including lactating cows, to understand its environmental impact and potential residues in food products . In agriculture, it is widely used as a herbicide to control weeds, thereby improving crop yields .
Mechanism of Action
The herbicidal activity of OCS-21,693 is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant . The compound’s molecular structure allows it to bind effectively to the photosystem II complex, making it a potent herbicide .
Comparison with Similar Compounds
OCS-21,693 is unique due to its high level of chlorination and its specific mode of action. Similar compounds include other chlorinated aromatic herbicides such as pentachloropyridine and 2,3,5,6-tetrachloropyridine . These compounds also exhibit herbicidal activity but may differ in their environmental persistence, toxicity, and spectrum of activity. The high degree of chlorination in this compound contributes to its effectiveness and stability as a herbicide .
Properties
CAS No. |
14419-01-3 |
|---|---|
Molecular Formula |
C11H9Cl4NO4 |
Molecular Weight |
361 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetrachloro-4-[methoxy(methyl)carbamoyl]benzoate |
InChI |
InChI=1S/C11H9Cl4NO4/c1-16(20-3)10(17)4-6(12)8(14)5(11(18)19-2)9(15)7(4)13/h1-3H3 |
InChI Key |
CWOBGOXHYZMVNY-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
Canonical SMILES |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
Key on ui other cas no. |
14419-01-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)









